molecular formula C20H10Br4O5 B3053010 2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid CAS No. 500533-91-5

2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

Cat. No. B3053010
CAS RN: 500533-91-5
M. Wt: 649.9 g/mol
InChI Key: ABKDQIYZBHXIDA-UHFFFAOYSA-N
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Description

The compound “2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid” is a type of chemical compound . It is also known as Solvent Red 43 . The molecular formula of this compound is C20H8Br4O5 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H8Br4O5 . The molecular weight is 647.89 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 647.89 . It has a density of 1.02g/mL at 20°C, a melting point of 300°C, and a predicted boiling point of 640.3±55.0°C .

Scientific Research Applications

Reactivity and Electrophilic Characteristics

The electrophilic reactivity of tetrabromorhodamine 123, a related compound, is significantly enhanced due to the electron-withdrawing effect of the bonded bromine atoms. This property is crucial in understanding the behavior of similar xanthenes in chemical reactions and applications (Ferreira et al., 2012).

Fluorescence Probing for Reactive Oxygen Species

Derivatives of xanthene, such as HPF and APF, have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) and distinguish specific species, making them valuable in biological and chemical applications (Setsukinai et al., 2003).

Corrosion Inhibition in Acidic Media

Compounds synthesized from xanthenes, such as methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, have been found to be effective corrosion inhibitors for mild steel in acidic environments. These findings are critical for applications in surface engineering and material preservation (Arrousse et al., 2021).

Detection of Cysteine and Other Biochemical Applications

A hybrid xanthene-based sensor has been designed for the detection of cysteine. The sensor demonstrates an off-on fluorescence change, showing potential for applications in biological tissue analysis and medical diagnostics (Peng et al., 2020).

Spectrophotometric Analysis

Xanthenes form an important class of dyes with multiple acid-base groups. Their pKa determination and spectral analysis are crucial for understanding their behavior in various applications, including dyeing and molecular tagging (Batistela et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. The mechanism of action usually refers to how a compound interacts with biological systems, which is often specific to the context in which the compound is used .

properties

IUPAC Name

2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,13,25-26H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKDQIYZBHXIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C2C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297977
Record name NSC119889
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500533-91-5
Record name NSC119889
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
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2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
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2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
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2,3,4,5-tetrabromo-6-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

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